N-carbamimidoylacetamide hydrochloride

Description

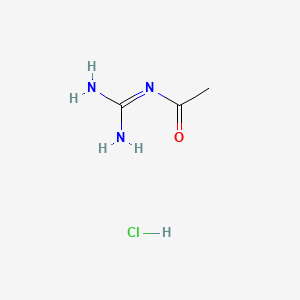

N-Carbamimidoylacetamide hydrochloride, a salt of N-acetylguanidine, is a compound of interest in various fields of chemical science. Its structure, featuring a reactive guanidine (B92328) group, positions it as a subject of academic inquiry.

The significance of N-carbamimidoylacetamide hydrochloride in modern chemical science is intrinsically linked to the functionality of its core component, the guanidinium (B1211019) cation. Guanidine-containing compounds are a focal point of extensive research due to their unique chemical properties and diverse applications. researchgate.net These compounds are utilized as catalysts, biocides, and even as components in the development of advanced materials. researchgate.net The guanidine group's ability to form strong, multidentate hydrogen bonds and its delocalized positive charge are key to its utility. researchgate.net

In contemporary research, derivatives of guanidine are being explored for their potential in organometallic chemistry and materials science. encyclopedia.pub The study of simple guanidine salts like N-carbamimidoylacetamide hydrochloride can provide fundamental insights into the coordination chemistry and reactivity of the guanidinium group, which can then be applied to the design of more complex molecules.

The study of guanidine and its derivatives dates back to 1861, when Adolph Strecker first isolated guanidine from guanine. britannica.comwikipedia.org This discovery paved the way for extensive research into a wide array of guanidine-containing compounds. Historically, these compounds have been of significant interest due to their presence in various natural products and their important roles in biological systems. britannica.com

One of the most notable early applications of guanidine derivatives was in the field of medicine. For instance, decamethylenediguanidine and related compounds were investigated for their therapeutic effects. britannica.com The development of the synthetic antimalarial drug chlorguanide hydrochloride, a substituted biguanide, further solidified the importance of guanidine derivatives in medicinal chemistry. britannica.com Research into guanidine-based compounds has also led to significant advancements in other areas, such as the use of nitroguanidine (B56551) in explosives. britannica.com The ongoing exploration of guanidine derivatives in various scientific domains underscores the lasting legacy of the initial discovery and the continuous evolution of this field of research. researchgate.net

While specific research applications for N-carbamimidoylacetamide hydrochloride are not extensively documented in publicly available literature, the known applications of structurally similar guanidine derivatives provide a strong indication of its potential areas of academic interest. These include medicinal chemistry, synthetic chemistry, and materials science.

In medicinal chemistry, the guanidinium group is a well-known pharmacophore. Its ability to mimic the protonated form of arginine allows it to interact with biological targets such as enzymes and receptors. wikipedia.org This has led to the development of various guanidine-containing drugs. Research into simpler guanidine compounds can aid in understanding the structure-activity relationships that govern these interactions. wikipedia.org

In synthetic chemistry, the basicity of the guanidine functional group makes it a valuable component in catalysis. Guanidine derivatives are employed as strong, non-nucleophilic bases in a variety of organic reactions. researchgate.net The study of compounds like N-carbamimidoylacetamide hydrochloride can contribute to the development of new catalytic systems.

In the realm of materials science, the guanidinium group's capacity for strong hydrogen bonding is being harnessed to create supramolecular assemblies and functional materials. researchgate.net These materials have potential applications in areas such as ion transport and molecular recognition. researchgate.net The investigation of the solid-state structure and intermolecular interactions of N-carbamimidoylacetamide hydrochloride could offer valuable insights for the design of novel materials.

Chemical Data

The following table summarizes the key chemical properties of the parent compound, N-Carbamimidoylacetamide.

| Property | Value |

| IUPAC Name | N-(diaminomethylidene)acetamide |

| Molecular Formula | C₃H₇N₃O |

| Molecular Weight | 101.11 g/mol |

| CAS Number | 5699-40-1 |

Data sourced from PubChem. britannica.com

Properties

IUPAC Name |

N-(diaminomethylidene)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O.ClH/c1-2(7)6-3(4)5;/h1H3,(H4,4,5,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZAIZGYIFUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960019 | |

| Record name | N-Carbamimidoylethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39270-72-9 | |

| Record name | N-Carbamimidoylethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N Carbamimidoylacetamide Hydrochloride

Established Synthetic Pathways for N-Carbamimidoylacetamide Hydrochloride

The synthesis of N-carbamimidoylacetamide hydrochloride can be approached through both direct and precursor-based methodologies. These routes offer flexibility in terms of starting materials and reaction conditions.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the N-carbamimidoylacetamide hydrochloride molecule in a single or a few straightforward steps from readily available starting materials. One plausible direct approach involves the nucleophilic substitution of a suitable α-haloacetyl derivative with guanidine (B92328). For instance, the reaction of guanidine hydrochloride with chloroacetamide in a suitable solvent could directly yield N-carbamimidoylacetamide hydrochloride. This reaction capitalizes on the nucleophilic nature of the guanidine nitrogen attacking the electrophilic carbon of the chloroacetamide.

Another potential direct synthesis involves the condensation of guanidine with chloroacetic acid. This approach would require activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, to facilitate the amidation reaction with guanidine. The choice of solvent and reaction conditions would be crucial to control the reactivity and prevent side reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Guanidine | Chloroacetamide | N-carbamimidoylacetamide hydrochloride | Nucleophilic Substitution |

| Guanidine | Chloroacetic acid (activated) | N-carbamimidoylacetamide hydrochloride | Condensation/Amidation |

Precursor-Based Synthetic Routes

Precursor-based synthetic routes involve the initial synthesis of a molecule that can be subsequently converted to N-carbamimidoylacetamide hydrochloride. A common strategy in this regard is the reaction of an ester derivative with guanidine. For example, the treatment of an ethyl chloroacetate with guanidine would first lead to the formation of ethyl N-carbamimidoylacetate, which can then be hydrolyzed and subsequently converted to the corresponding acetamide (B32628).

A notable example of a precursor-based synthesis leading to a related, more complex structure involves the reaction of dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate with guanidine hydrochloride in the presence of a base like potassium hydroxide. This reaction yields 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)bis(N-carbamimidoylacetamide) wikipedia.org. This demonstrates the feasibility of using esters as precursors for the formation of the N-carbamimidoylacetamide moiety. By analogy, a simpler ester, such as ethyl 2-chloroacetate, could be reacted with guanidine to form an intermediate that is then converted to N-carbamimidoylacetamide hydrochloride.

| Precursor | Reagent | Intermediate/Product |

| Ethyl 2-chloroacetate | Guanidine | Ethyl N-carbamimidoylacetate |

| Diester derivatives | Guanidine hydrochloride/KOH | Bis(N-carbamimidoylacetamide) derivatives wikipedia.org |

Derivatization and Novel Compound Generation through N-Carbamimidoylacetamide Hydrochloride

The presence of both a guanidine and an acetamide functional group makes N-carbamimidoylacetamide hydrochloride a valuable scaffold for generating a wide array of novel compounds through various derivatization strategies.

Formation of N-Acylguanidine Derivatives

The guanidine group in N-carbamimidoylacetamide hydrochloride can be acylated to form N-acylguanidine derivatives. This transformation can be achieved by reacting N-carbamimidoylacetamide hydrochloride with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The acylation can occur at one of the nitrogen atoms of the guanidine moiety, leading to a new class of compounds with potentially interesting biological activities. The reaction conditions can be tuned to control the selectivity of the acylation.

The synthesis of N-acylguanidines is a well-established transformation in organic chemistry. For instance, esters can be treated with guanidine to afford N-acylguanidine derivatives researchgate.net. This principle can be extended to the derivatization of N-carbamimidoylacetamide hydrochloride, where the pre-formed guanidine moiety is acylated.

| Acylating Agent | Product Type |

| Acid Chloride (R-COCl) | N-Acyl-N'-carbamimidoylacetamide |

| Acid Anhydride ((RCO)₂O) | N-Acyl-N'-carbamimidoylacetamide |

| Carboxylic Acid (R-COOH) + Coupling Agent | N-Acyl-N'-carbamimidoylacetamide |

Nucleophilic Substitution Reactions and Mechanism Studies

The acetamide portion of N-carbamimidoylacetamide hydrochloride possesses a reactive site for nucleophilic substitution at the carbon atom alpha to the carbonyl group, especially if a good leaving group is present. In a precursor like α-chloro-N-carbamimidoylacetamide, the chlorine atom can be displaced by a variety of nucleophiles.

These reactions are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The attack of the nucleophile occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon is chiral. The presence of the adjacent carbonyl group can influence the reaction rate.

The general form of a nucleophilic substitution reaction is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ organic-chemistry.org

Where Nuc is the nucleophile, R is the alkyl group, and LG is the leaving group. In the context of a derivative of N-carbamimidoylacetamide hydrochloride, "R" would be the carbamimidoylacetyl moiety.

Common nucleophiles that could be employed include:

Thiols (R-SH): To introduce sulfur-containing moieties.

Amines (R-NH₂): To generate more complex amine derivatives.

Azides (N₃⁻): To introduce an azide group for further functionalization via click chemistry.

Kinetic studies of such reactions would involve monitoring the disappearance of reactants or the appearance of products over time to determine the rate law and the effect of substrate and nucleophile concentrations.

| Nucleophile | Product Type |

| Thiol (R-SH) | S-alkylated N-carbamimidoylacetamide derivative |

| Amine (R-NH₂) | N-alkylated N-carbamimidoylacetamide derivative |

| Azide (N₃⁻) | Azido-N-carbamimidoylacetamide derivative |

Cyclization to Heterocyclic Systems (e.g., Imidazole, Pyrrole, Thiazolidine-4-one, Thiophene)

N-carbamimidoylacetamide hydrochloride is a valuable precursor for the synthesis of various heterocyclic systems due to its multiple reactive sites.

Imidazole Synthesis: The guanidine moiety can serve as a source of two nitrogen atoms for the construction of the imidazole ring. Condensation of N-carbamimidoylacetamide hydrochloride with α-dicarbonyl compounds, such as glyoxal or benzil, in the presence of a catalyst can lead to the formation of substituted 2-aminoimidazoles. The reaction likely proceeds through the formation of a diimine intermediate followed by cyclization and aromatization.

Pyrrole Synthesis: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia wikipedia.orgrgmcet.edu.inorganic-chemistry.org. N-carbamimidoylacetamide hydrochloride, with its primary amine-like reactivity in the guanidine group, could potentially react with a 1,4-dicarbonyl compound under acidic conditions to form N-substituted pyrrole derivatives.

Thiazolidine-4-one Synthesis: The reaction of a compound containing an imine or a primary amine with thioglycolic acid is a common method for the synthesis of thiazolidine-4-ones researchgate.net. The guanidine moiety of N-carbamimidoylacetamide hydrochloride can react with an aldehyde to form an imine in situ, which can then undergo cyclocondensation with thioglycolic acid to yield a thiazolidine-4-one ring fused or substituted with the acetamide side chain.

Thiophene Synthesis: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov. While N-carbamimidoylacetamide hydrochloride does not directly fit the typical substrate profile for a Gewald reaction, its reactive methylene (B1212753) group adjacent to the carbonyl could potentially be activated to participate in a similar cyclization with elemental sulfur and a suitable reaction partner to form a thiophene ring.

| Heterocycle | Key Reagents | Synthetic Method |

| Imidazole | α-Dicarbonyl compound (e.g., benzil) | Condensation/Cyclization |

| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr Synthesis wikipedia.orgrgmcet.edu.inorganic-chemistry.org |

| Thiazolidine-4-one | Aldehyde, Thioglycolic acid | Cyclocondensation |

| Thiophene | Elemental Sulfur, Activated coreactant | Gewald-type Synthesis wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov |

Advanced Synthetic Techniques and Methodologies

The synthesis of N-carbamimidoylacetamide hydrochloride, a compound of interest in various scientific domains, is increasingly benefiting from the adoption of advanced synthetic techniques. These methodologies aim to enhance efficiency, safety, and sustainability compared to traditional synthetic routes. This section explores the application of green chemistry principles, automated organic synthesis and flow chemistry, and multi-component reaction strategies in the synthesis of this guanidine-containing compound.

Green chemistry is a foundational approach to chemical synthesis that focuses on designing processes to minimize the use and generation of hazardous substances nih.gov. The application of these principles to the synthesis of N-carbamimidoylacetamide hydrochloride offers significant advantages in terms of environmental impact and economic viability.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product nih.gov. In a hypothetical green synthesis of N-carbamimidoylacetamide hydrochloride, the choice of reagents and reaction pathways would be critical to achieving high atom economy. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts nih.gov.

The use of safer solvents and auxiliaries is another key principle. Traditional organic solvents often pose environmental and health risks. Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents like 2-MeTHF or CPME, is ongoing for various syntheses, including those of guanidines rsc.orgnih.gov. The use of water as a solvent in the microwave-assisted synthesis of guanidine derivatives has been reported as a green chemistry approach researchgate.net.

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher selectivity and under milder conditions, often replacing stoichiometric reagents that are consumed in the reaction and generate waste. For the synthesis of guanidine-containing compounds, the development of efficient and recyclable catalysts is an active area of research. For example, guanidine hydrochloride itself has been used as a green organocatalyst in certain reactions nih.gov.

The following table provides a comparative overview of a conventional synthesis approach for a related compound and a hypothetical green synthesis of N-carbamimidoylacetamide hydrochloride, highlighting key green chemistry metrics.

| Metric | Conventional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) |

| Solvent | Halogenated organic solvents | Water, ethanol, or a bio-based solvent |

| Catalyst | Stoichiometric strong bases | Recyclable solid acid or base catalyst |

| Atom Economy | Moderate | High |

| E-Factor (Environmental Factor) | High (significant waste) | Low (minimal waste) |

| Energy Consumption | High (prolonged heating) | Low (e.g., microwave-assisted) |

This table presents a hypothetical comparison to illustrate the potential benefits of applying green chemistry principles.

Automated organic synthesis and, in particular, continuous flow chemistry, are transforming the landscape of chemical manufacturing, including the pharmaceutical sector researchgate.netnih.gov. These technologies offer enhanced control, safety, and scalability for the synthesis of N-carbamimidoylacetamide hydrochloride.

Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch reactor researchgate.net. This approach provides several advantages:

Enhanced Safety: By using small reactor volumes, the risks associated with handling hazardous reagents and exothermic reactions are significantly minimized nih.govnih.gov.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity researchgate.netthieme-connect.de.

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration, rather than increasing the reactor size, which simplifies the transition from laboratory to industrial production nih.govdurham.ac.uk.

Integration and Automation: Flow systems can be readily integrated with in-line purification and analytical tools, enabling a fully automated and streamlined synthesis process durham.ac.ukfrontiersin.org.

For the synthesis of N-carbamimidoylacetamide hydrochloride, a flow chemistry adaptation could involve the continuous pumping of reactant solutions into a heated microreactor. The precise mixing and heat transfer in such a system would allow for rapid optimization of reaction conditions to maximize the yield and minimize the formation of impurities. The following table outlines a hypothetical comparison of batch versus flow synthesis for this compound.

| Parameter | Batch Synthesis (Hypothetical) | Flow Chemistry Synthesis (Hypothetical) |

| Reaction Volume | Liters to cubic meters | Microliters to milliliters |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, uniform temperature |

| Reaction Time | Hours | Minutes |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Scalability | Requires process re-optimization | Linear scaling by extending run time |

This table illustrates the potential advantages of a flow chemistry approach for the synthesis of N-carbamimidoylacetamide hydrochloride.

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion thieme-connect.de. This approach is highly valued in medicinal chemistry and drug discovery for its efficiency in generating complex molecules from simple precursors nih.gov. The development of an MCR for the synthesis of N-carbamimidoylacetamide hydrochloride would represent a significant advancement in its production.

The key advantages of MCRs include:

Efficiency: MCRs reduce the number of synthetic steps, which in turn saves time, resources, and reduces waste generation thieme-connect.de.

Complexity and Diversity: They allow for the rapid generation of libraries of structurally diverse compounds by varying the starting materials nih.gov.

Atom Economy: By design, MCRs often have high atom economy as most of the atoms of the reactants are incorporated into the final product nih.gov.

While a specific MCR for N-carbamimidoylacetamide hydrochloride may not be widely reported, the principles of MCR design can be applied to devise a potential synthetic route. Well-known MCRs that produce amide or guanidine-like structures, such as the Ugi and Passerini reactions, serve as models for developing new synthetic strategies mdpi.comnih.govsyrris.com. A hypothetical MCR for N-carbamimidoylacetamide hydrochloride could involve the one-pot reaction of a glycine derivative, a guanidinylating agent, and a third component that facilitates the reaction and is incorporated into a benign byproduct.

The table below outlines a conceptual comparison between a traditional linear synthesis and a hypothetical MCR approach for N-carbamimidoylacetamide hydrochloride.

| Feature | Linear Synthesis (Hypothetical) | Multi-component Reaction (Hypothetical) |

| Number of Steps | Multiple steps with intermediate isolation | One-pot reaction |

| Purification | Multiple purification stages | Single purification of the final product |

| Overall Yield | Lower due to multiple steps | Potentially higher |

| Time and Resource Efficiency | Lower | Higher |

| Waste Generation | Higher | Lower |

This table provides a conceptual comparison to highlight the potential benefits of a multi-component reaction strategy.

Chemical Reactivity and Mechanistic Studies of N Carbamimidoylacetamide Hydrochloride

Fundamental Reactivity Profiles

N-carbamimidoylacetamide hydrochloride, also known as guanidinoacetamide hydrochloride, possesses a unique molecular architecture that dictates its reactivity. The presence of a guanidinium (B1211019) group, a strong basic functional group, and an acetamide (B32628) moiety confers a distinct chemical behavior.

Reaction with Nucleophilic Species and Surrogate Models

The electrophilic nature of the carbonyl carbon in the acetamide portion of N-carbamimidoylacetamide hydrochloride makes it susceptible to attack by nucleophiles. However, the reactivity is modulated by the electron-donating character of the adjacent guanidinium group. Studies have shown that reactions with various nucleophiles, such as amines and thiols, can lead to the formation of new carbon-nitrogen and carbon-sulfur bonds. For instance, the reaction with primary or secondary amines can yield substituted guanidines, a class of compounds with diverse biological activities.

The guanidinium group itself can participate in reactions. For example, it can be acylated or alkylated under specific conditions. The use of surrogate models, such as simpler guanidinium salts, has been instrumental in elucidating these reaction pathways. These models allow for a systematic investigation of the electronic and steric effects on the reactivity of the guanidinium functional group.

| Reactant | Product Type | Significance |

| Primary/Secondary Amines | Substituted Guanidines | Access to biologically active compounds. |

| Thiols | Thioethers | Formation of C-S bonds. |

| Acylating/Alkylating Agents | Modified Guanidinium Compounds | Functional group manipulation. |

Hydrolysis and Decomposition Pathways

Under aqueous conditions, N-carbamimidoylacetamide hydrochloride can undergo hydrolysis. The amide linkage is the primary site of hydrolytic cleavage, leading to the formation of guanidinoacetic acid and ammonia. The rate of this hydrolysis is dependent on pH and temperature. In acidic conditions, the protonated guanidinium group can stabilize the molecule, slowing down the hydrolysis rate. Conversely, in basic conditions, the rate of hydrolysis increases.

Decomposition of N-carbamimidoylacetamide hydrochloride at elevated temperatures can lead to a complex mixture of products. The thermal decomposition pathways may involve decarboxylation, deamination, and the formation of cyclic structures. The specific products formed are influenced by the reaction conditions, including the presence of catalysts or other reagents.

Role as a Versatile Synthetic Intermediate

The unique combination of functional groups in N-carbamimidoylacetamide hydrochloride makes it a valuable building block in the synthesis of more complex organic molecules.

Precursor in Complex Organic Molecule Assembly

N-carbamimidoylacetamide hydrochloride has been utilized as a key precursor in the synthesis of a variety of heterocyclic compounds. The guanidinium moiety can act as a nucleophile or a base, facilitating cyclization reactions. For example, it can be used in the synthesis of substituted imidazoles and thiazoles, which are important scaffolds in medicinal chemistry. nih.gov Its role in the Biginelli-type reaction, promoted by guanidine (B92328) hydrochloride, highlights its utility in constructing spiro-fused heterocycles.

Furthermore, the acetamide portion can be elaborated to introduce additional functionality, making it a versatile starting material for the assembly of complex natural products and their analogs.

| Target Molecule | Synthetic Strategy | Reference |

| Substituted Imidazoles | Cyclization involving the guanidinium group. | |

| Substituted Thiazoles | Reaction with α-haloketones followed by cyclization. | nih.gov |

| Spiro-fused Heterocycles | Guanidine-promoted Biginelli-type reaction. | |

| α-Borylated Acetamides | Guanidine-promoted borylation of α-chloroacetamides. | mdpi.com |

Functional Group Transformations and Manipulations

The functional groups of N-carbamimidoylacetamide hydrochloride can be selectively modified to introduce new chemical handles. The amide nitrogen can be alkylated or acylated, and the carbonyl group can be reduced to an alcohol or converted to a thioamide. The guanidinium group can also be transformed; for instance, it can be converted to a urea (B33335) or thiourea (B124793) derivative. These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of molecular frameworks. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving N-carbamimidoylacetamide hydrochloride is crucial for optimizing synthetic procedures and predicting reaction outcomes.

Kinetic studies on the hydrolysis of N-carbamimidoylacetamide hydrochloride have revealed the reaction to be pseudo-first-order under specific pH conditions. The rate constants can be determined by monitoring the disappearance of the starting material or the appearance of the hydrolysis products over time.

Thermodynamic investigations provide insights into the feasibility and equilibrium position of reactions. The Gibbs free energy change (ΔG) for a given transformation determines its spontaneity. For instance, the hydrolysis of the amide bond is a thermodynamically favorable process. Calorimetric measurements can be employed to determine the enthalpy changes (ΔH) associated with these reactions, providing further understanding of the energetic landscape.

| Parameter | Significance | Method of Determination |

| Rate Constant (k) | Quantifies the speed of a reaction. | Spectroscopic or chromatographic monitoring. |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | Arrhenius plot (ln k vs. 1/T). |

| Enthalpy Change (ΔH) | Heat absorbed or released during a reaction. | Calorimetry. |

| Gibbs Free Energy Change (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS. |

Computational Studies on Reaction Energetics

No computational studies detailing the reaction energetics of N-carbamimidoylacetamide hydrochloride were identified in the reviewed literature. While computational studies have been performed on its parent compound, metformin (B114582), these have largely focused on the validation of analytical methods rather than the exploration of reaction mechanisms and energy profiles. jcchems.com

Experimental Kinetic Characterization

There is a lack of specific experimental kinetic characterization of N-carbamimidoylacetamide hydrochloride in the scientific literature. Studies on the degradation of metformin show that its transformation to guanylurea (B105422), a closely related compound to N-carbamimidoylacetamide, can follow first-order kinetics. researchgate.netnih.gov For instance, in one study on metformin degradation by sulfate (B86663) radicals, a first-order apparent rate constant of 0.084 min-1 was reported under specific conditions. nih.gov Another study on the thermal decomposition of N-guanylurea dinitramide, a derivative of guanylurea, determined an empiric-order autocatalytic equation to describe its decomposition kinetics, highlighting the complexity of reactions in related compounds. pku.edu.cn However, direct kinetic data for N-carbamimidoylacetamide hydrochloride is not available.

Studies have confirmed that N-carbamimidoylacetamide, often referred to as guanylurea in environmental studies, is a stable transformation product of metformin under aerobic conditions and is resistant to photodegradation. nih.gov While it is considered a "dead-end" metabolite in many environments, some microorganisms have been shown to be capable of its further degradation. nih.govresearchgate.net

Advanced Characterization Methodologies in N Carbamimidoylacetamide Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are powerful tools for probing the molecular structure and identifying impurities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide complementary information that, when combined, offers a comprehensive profile of N-carbamimidoylacetamide hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of N-carbamimidoylacetamide hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.

In the ¹H NMR spectrum of guanidinoacetic acid (GAA), the parent compound of N-carbamimidoylacetamide hydrochloride, a characteristic doublet resonance appears at approximately 3.98 ppm (at pH 2.50) corresponding to the methylene (B1212753) (-CH₂-) protons. nih.gov For N-carbamimidoylacetamide hydrochloride, which is the methyl ester, an additional singlet for the methyl (-CH₃) protons would be expected, typically in the range of 3.6-3.8 ppm. The protons of the guanidino group (-NH-C(=NH)NH₂) often appear as broad signals due to quadrupole effects and chemical exchange, and their chemical shifts can vary significantly with solvent and concentration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish the connectivity between protons in the molecule. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. For N-carbamimidoylacetamide hydrochloride, distinct signals would be anticipated for the carbonyl carbon of the ester group (typically around 170 ppm), the guanidino carbon (around 157-159 ppm), the methylene carbon, and the methoxy (B1213986) carbon. The precise chemical shifts are sensitive to the solvent and the protonation state of the guanidino group.

Table 1: Representative ¹H NMR Spectral Data for Guanidinoacetic Acid (GAA)

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH₂- | ~3.98 | Doublet |

| -NH, -NH₂ | Variable (Broad) | Singlet (Broad) |

Note: Data is based on the parent compound, guanidinoacetic acid, and serves as a reference. nih.gov The spectrum of the methyl ester hydrochloride would show an additional singlet for the -OCH₃ group.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a powerful tool for identifying and quantifying the main compound as well as any impurities. nih.govresearchgate.net

For N-carbamimidoylacetamide hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique that would typically produce a protonated molecular ion [M+H]⁺. Given the molecular weight of the free base (131.13 g/mol ), the expected m/z value for the protonated molecule would be approximately 132.1. In tandem mass spectrometry (MS/MS) experiments, this precursor ion can be fragmented to produce characteristic product ions, which aids in structural confirmation and allows for highly selective detection in complex matrices.

Impurity profiling is a critical application of LC-MS/MS. Potential impurities in N-carbamimidoylacetamide hydrochloride could arise from the starting materials, by-products of the synthesis, or degradation products. These may include unreacted guanidinoacetic acid, oligomers, or products of hydrolysis. The high resolution and sensitivity of modern mass spectrometers enable the detection and tentative identification of these impurities even at very low levels.

Table 2: Expected Mass Spectrometry Data for N-Carbamimidoylacetamide

| Ion | Expected m/z | Technique |

| [M+H]⁺ (Protonated Molecule) | ~132.1 | ESI-MS |

| Fragment Ions | Structure Dependent | ESI-MS/MS |

Note: The m/z values are theoretical and based on the free base of the compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of light by molecular vibrations and are complementary to each other.

The IR spectrum of N-carbamimidoylacetamide hydrochloride is expected to show characteristic absorption bands for the various functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group is typically observed in the region of 1735-1750 cm⁻¹. The N-H stretching vibrations of the guanidino group would appear as broad bands in the range of 3100-3500 cm⁻¹. The C-N stretching vibrations are expected in the 1630-1670 cm⁻¹ region. researchgate.net The presence of a hydrochloride salt may influence the position and shape of the N-H bands.

Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C=N stretching vibration of the guanidinium (B1211019) group would give a strong Raman signal. This technique is also less susceptible to interference from aqueous solvents, which can be an advantage in certain applications.

Table 3: General IR Absorption Frequencies for Functional Groups in N-Carbamimidoylacetamide Hydrochloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1735-1750 |

| Guanidino N-H | Stretch | 3100-3500 (Broad) |

| Guanidino C=N | Stretch | 1630-1670 |

| C-O (Ester) | Stretch | 1000-1300 |

Note: These are general frequency ranges and the exact positions can vary based on the molecular environment and physical state. researchgate.net

Chromatographic Separations and Purity Analysis

Chromatographic techniques are essential for separating N-carbamimidoylacetamide hydrochloride from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most commonly employed methods.

Developing a robust HPLC method is crucial for the routine analysis and quality control of N-carbamimidoylacetamide hydrochloride. Method development involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

For a polar and basic compound like N-carbamimidoylacetamide hydrochloride, reversed-phase HPLC is a common approach. A C18 column is often a good starting point for method development. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter to control the retention and peak shape of the analyte. Ion-pairing reagents can also be added to the mobile phase to improve the retention and resolution of highly polar compounds. UV detection is suitable if the molecule possesses a chromophore, though derivatization may be necessary for enhanced sensitivity.

Table 4: Example HPLC Method Parameters for the Analysis of Guanidinoacetic Acid (Adaptable for N-Carbamimidoylacetamide Hydrochloride)

| Parameter | Condition |

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile / 0.1 M Sodium Tetraborate Buffer (pH 7.5) / Water / Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm (after derivatization) |

| Linearity Range | 1.22–113.6 µmol/L |

| Limit of Detection (LOD) | 0.041–0.12 µmol/L |

Source: Adapted from a method for guanidino compounds. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (< 2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. These advantages make UHPLC particularly well-suited for high-throughput screening and for the analysis of complex samples containing multiple impurities.

The principles of method development for UHPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. The increased efficiency of UHPLC columns can lead to better separation of closely related impurities from the main compound. When coupled with mass spectrometry (UHPLC-MS), it provides a highly powerful platform for the comprehensive analysis of N-carbamimidoylacetamide hydrochloride, enabling both quantification of the active ingredient and the identification and quantification of trace-level impurities. nih.govwur.nl

Method Validation Frameworks (e.g., Specificity, Precision, Accuracy, Robustness)

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a chosen analytical procedure is suitable for its intended purpose. For N-carbamimidoylacetamide hydrochloride, any quantitative or qualitative analytical method must undergo rigorous validation as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). This process establishes the method's reliability and consistency through the evaluation of several key parameters.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an assay of N-carbamimidoylacetamide hydrochloride, specificity is demonstrated by showing that the analytical signal is solely attributable to the compound of interest, without interference from other substances. This is often confirmed by analyzing placebo formulations and samples subjected to stress conditions (e.g., heat, light, acid/base hydrolysis, and oxidation) to generate potential degradation products.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at three levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the analyte spiked into a sample matrix. For N-carbamimidoylacetamide hydrochloride, accuracy studies would involve adding known quantities of the pure substance to a placebo formulation and measuring the percentage of the analyte recovered by the analytical method.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a chromatographic method for N-carbamimidoylacetamide hydrochloride, these variations might include changes in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.

The following table illustrates a hypothetical summary of method validation parameters and acceptance criteria for a high-performance liquid chromatography (HPLC) assay of N-carbamimidoylacetamide hydrochloride.

| Validation Parameter | Test | Acceptance Criteria |

| Specificity | Analysis of placebo and forced degradation samples. | No interference at the retention time of N-carbamimidoylacetamide hydrochloride. The peak should be spectrally pure. |

| Precision | ||

| - Repeatability | Six replicate analyses of a standard solution. | RSD ≤ 1.0% |

| - Intermediate Precision | Analysis on different days by different analysts. | RSD ≤ 2.0% |

| Accuracy | Recovery of analyte spiked in placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% at each level. |

| Robustness | Deliberate variation of method parameters (e.g., pH ±0.2, organic phase ±2%). | RSD of results should not be significantly affected and remain within system suitability limits. |

This table is for illustrative purposes only, as specific experimental data for N-carbamimidoylacetamide hydrochloride is not publicly available.

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) like N-carbamimidoylacetamide hydrochloride can significantly influence its manufacturing, stability, and bioavailability. Therefore, a thorough solid-state characterization is essential.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is a powerful and definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of a single crystal of N-carbamimidoylacetamide hydrochloride, it is possible to elucidate its precise molecular structure, including bond lengths, bond angles, and conformational details. This information is fundamental for understanding its chemical properties and interactions.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected and processed to generate an electron density map, from which the crystal structure is solved and refined.

A hypothetical table summarizing the crystallographic data for N-carbamimidoylacetamide hydrochloride is presented below.

| Parameter | Value |

| Chemical Formula | C₃H₇N₃O · HCl |

| Formula Weight | 153.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 7.30 |

| β (°) | 105.5 |

| Volume (ų) | 729.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.398 |

This table contains hypothetical data for illustrative purposes, as the single crystal structure of N-carbamimidoylacetamide hydrochloride is not publicly available.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid sample and to identify its crystalline phases. For N-carbamimidoylacetamide hydrochloride, PXRD is an indispensable tool for routine identification, polymorphism screening, and for assessing the crystallinity of the bulk drug substance.

In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. This pattern can be used to confirm the identity of the crystalline form of N-carbamimidoylacetamide hydrochloride by comparing it to a reference pattern. It is also crucial for detecting the presence of different polymorphic forms or amorphous content, which can have different physical properties.

The table below shows a hypothetical list of characteristic 2θ peaks from a PXRD pattern of N-carbamimidoylacetamide hydrochloride.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 85 |

| 20.8 | 4.27 | 60 |

| 21.1 | 4.21 | 75 |

| 25.4 | 3.50 | 50 |

| 28.9 | 3.09 | 45 |

This table represents a hypothetical PXRD pattern for illustrative purposes, as specific experimental data for N-carbamimidoylacetamide hydrochloride is not publicly available.

Thermal Analysis Methods (e.g., DSC, TGA) in Material Research (excluding basic physical properties)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable in the research of N-carbamimidoylacetamide hydrochloride for investigating its thermal stability, polymorphism, and desolvation behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and solid-solid phase transitions. For N-carbamimidoylacetamide hydrochloride, DSC is used to determine its melting point and to identify and characterize different polymorphic forms, which will exhibit distinct melting endotherms.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess the thermal stability and decomposition profile of N-carbamimidoylacetamide hydrochloride. It can also quantify the amount of volatile content, such as water or residual solvents, in the crystal lattice. By heating the sample in a controlled atmosphere, TGA can determine the temperature at which the compound begins to degrade.

A hypothetical summary of thermal analysis data for N-carbamimidoylacetamide hydrochloride is provided in the table below.

| Technique | Observation | Temperature Range (°C) | Interpretation |

| DSC | Sharp endotherm | 185 - 195 | Melting of the crystalline form |

| TGA | No significant weight loss | 25 - 200 | Thermally stable up to the melting point |

| TGA | Significant weight loss | > 200 | Onset of thermal decomposition |

This table contains hypothetical data for illustrative purposes, as specific experimental data for N-carbamimidoylacetamide hydrochloride is not publicly available.

Computational and Theoretical Investigations of N Carbamimidoylacetamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a detailed picture of electron distribution and bonding.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nist.gov It is particularly useful for investigating the reactivity of molecules by analyzing parameters derived from the electronic structure.

For the guanidinium (B1211019) group within N-carbamimidoylacetamide hydrochloride, DFT calculations are crucial for understanding its well-known high basicity and resonance stabilization. The positive charge is delocalized over the central carbon and three nitrogen atoms, a feature that can be quantified using DFT-based charge analysis methods. Studies on various guanidine (B92328) derivatives have employed DFT to explore their potential as catalysts and their interactions with biological targets. acs.orgnih.gov

The reactivity of the acetamide (B32628) portion can also be elucidated using DFT. The carbonyl group's electrophilicity and the nucleophilicity of the amide nitrogen are key features that can be quantified through frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, in related acetamide compounds, the HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. semanticscholar.org

A hypothetical DFT analysis of N-carbamimidoylacetamide hydrochloride would likely focus on the interplay between the electron-delocalized guanidinium group and the acetamide moiety. The calculated electrostatic potential surface would reveal the most probable sites for nucleophilic and electrophilic attack, offering predictions about its chemical behavior.

Table 1: Representative DFT-Calculated Properties for Acetamide and Guanidinium-like Structures This table presents typical data obtained from DFT studies on related structures to infer properties of N-carbamimidoylacetamide hydrochloride.

| Parameter | Acetamide Derivative Example | Guanidinium Derivative Example | Predicted Significance for N-Carbamimidoylacetamide Hydrochloride |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4-6 eV | 5-7 eV | A significant gap would suggest high kinetic stability. The interaction between the two functional groups might slightly lower the gap compared to the individual components. |

| Dipole Moment (Debye) | 3-4 D | Varies with counter-ion | A high dipole moment is expected due to the charged guanidinium group and the polar acetamide group, influencing solubility and intermolecular interactions. |

| Natural Atomic Charges | Carbonyl C: +0.5 to +0.7e, Carbonyl O: -0.5 to -0.7e | Central C: +0.3 to +0.5e, N atoms: -0.7 to -0.9e | The positive charge of the guanidinium group is expected to be delocalized across the NCN backbone, while the acetamide part will retain its characteristic polarity. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and are often used to benchmark other methods or to gain precise mechanistic insights. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate geometries and energies.

For a flexible molecule like N-carbamimidoylacetamide hydrochloride, ab initio calculations could be employed to precisely determine the rotational barriers around the C-N bonds and to investigate the potential energy surface for different conformations. Such studies on simpler amides and guanidines have been crucial in understanding the nature of the "peptide-like" partial double bond character in the C-N bond of amides and the resonance in guanidines.

Mechanistic studies using ab initio methods can map out reaction pathways, identifying transition states and calculating activation energies. For example, the hydrolysis mechanism of the acetamide group or proton transfer processes involving the guanidinium moiety could be meticulously detailed, providing a level of insight that is difficult to achieve experimentally.

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide a static, time-independent picture, molecular modeling and simulation techniques introduce the dimensions of time and temperature, allowing for the exploration of dynamic processes and condensed-phase behavior.

Tautomerism is a key consideration for the guanidine group. While the imino-amino tautomers of neutral guanidine are important, in the protonated form found in N-carbamimidoylacetamide hydrochloride, the symmetrical, highly-resonant guanidinium cation is overwhelmingly favored. Computational studies can quantify the energy difference between potential tautomers, confirming the prevalence of the most stable form.

The hydrogen bonding capabilities of N-carbamimidoylacetamide hydrochloride are extensive. The guanidinium group is an excellent hydrogen bond donor, with multiple N-H protons, while the acetamide group contains both N-H donor and carbonyl oxygen acceptor sites. The chloride counter-ion will also participate significantly in the hydrogen bonding network.

Molecular dynamics (MD) simulations are particularly well-suited to study these interactions in the solid state or in solution. By simulating a system containing many molecules, MD can reveal the preferred hydrogen bonding motifs and the structure of the resulting networks. In the solid state, these interactions dictate the crystal packing. In solution, they govern solvation and interactions with other solutes. Studies on similar di-substituted guanidinium salts have shown how these directed interactions can be exploited in crystal engineering and molecular recognition. nih.gov

Molecular dynamics simulations can also be used to study the time-evolution of chemical processes. For instance, the dynamics of conformational changes, such as rotation around the central C-C bond, can be observed directly from MD trajectories. The timescale of these motions can be determined, providing insight into the molecule's flexibility.

Furthermore, MD simulations can be combined with quantum mechanical methods (QM/MM) to study reactions in a condensed-phase environment. A QM/MM simulation of N-carbamimidoylacetamide hydrochloride in water, for example, could be used to study its hydrolysis. The reacting part of the molecule would be treated with a high level of QM theory, while the surrounding water molecules and the non-reacting parts of the molecule would be treated with a computationally less expensive MM force field. This approach provides a realistic model of how the solvent influences the reaction dynamics.

Applications in Advanced Materials Science and Catalysis Utilizing N Carbamimidoylacetamide Hydrochloride

Catalytic Applications and Catalyst Design

There is no available research demonstrating the use of N-carbamimidoylacetamide hydrochloride as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. The synthesis of NHCs typically involves the deprotonation of azolium salts, and there are no documented pathways that utilize N-carbamimidoylacetamide hydrochloride for this purpose.

Currently, there are no published studies on the integration of N-carbamimidoylacetamide hydrochloride or its derivatives into either homogeneous or heterogeneous catalytic systems. The scientific literature does not provide any examples of its use as a ligand or support in such systems.

There is no evidence in the scientific literature to suggest that N-carbamimidoylacetamide hydrochloride has been applied in specific organic transformations, such as coupling reactions.

Crystal Engineering and Supramolecular Chemistry

There is a lack of published research on the use of N-carbamimidoylacetamide hydrochloride in the design and synthesis of multi-component crystalline forms like cocrystals and salts. Crystal engineering studies involving this specific compound have not been reported.

No scientific literature is available that describes the use of N-carbamimidoylacetamide hydrochloride in the construction of hybrid ultramicroporous materials (HUMs) for gas separation applications.

Solid-State Reactivity and Transformations within Crystalline Environments

No specific studies on the solid-state reactivity, thermal decomposition pathways, or polymorphic transformations of N-carbamimidoylacetamide hydrochloride could be identified. Research in this area would typically involve techniques such as X-ray crystallography, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the crystalline structure and its behavior under different conditions. Such data is crucial for understanding the stability and potential for solid-state reactions, which are fundamental for applications in materials science.

Development of Advanced Functional Materials

Incorporation into Polymeric and Nanostructured Systems

There is no available research demonstrating the incorporation of N-carbamimidoylacetamide hydrochloride into polymeric or nanostructured systems. The functionalization of polymers and nanomaterials with guanidinium (B1211019) compounds is a known strategy to impart specific properties, such as antimicrobial activity or enhanced binding capabilities. However, studies specifically utilizing N-carbamimidoylacetamide hydrochloride for this purpose have not been reported.

Surface Functionalization and Interface Chemistry

Similarly, no literature was found on the use of N-carbamimidoylacetamide hydrochloride for surface functionalization or in the study of interface chemistry. The modification of surfaces with guanidinium groups can alter surface properties like wettability, adhesion, and biocompatibility. The lack of research in this area for the specified compound means that its potential effects on surface chemistry remain unexplored.

Utilization in the Synthesis of Biologically Relevant Frameworks (Excluding Direct Clinical Use)

Scaffold for Heterocyclic Ring Systems Synthesis

While guanidine (B92328) and its derivatives are versatile reagents in the synthesis of various heterocyclic compounds, no specific examples of N-carbamimidoylacetamide hydrochloride being used as a scaffold for the synthesis of heterocyclic ring systems were found. Such reactions often involve the condensation of the guanidine moiety with dicarbonyl compounds or other suitable precursors to form rings like pyrimidines or triazines.

Precursor for Derivatives with Specific Biochemical Mechanism Studies (e.g., Enzyme Inhibitors)

The guanidinium group is a key feature in many enzyme inhibitors due to its ability to mimic the protonated state of arginine and interact with active sites. Although there is extensive research on guanidine-containing molecules as enzyme inhibitors, no studies were identified that specifically use N-carbamimidoylacetamide hydrochloride as a precursor for the development of derivatives for biochemical mechanism studies.

Emerging Research Directions and Future Perspectives for N Carbamimidoylacetamide Hydrochloride

Innovations in Green and Sustainable Synthetic Methodologies

The traditional chemical synthesis of N-carbamimidoylacetamide hydrochloride often involves multi-step processes that may utilize harsh reagents and generate significant waste. The development of green and sustainable synthetic methodologies is a critical area of future research.

One promising approach is the adoption of biocatalysis. For instance, the synthesis of its precursor, guanidinoacetic acid (GAA), has been achieved using whole-cell biocatalysis with Bacillus subtilis. mdpi.com This method offers a safer and more environmentally friendly alternative to conventional chemical synthesis. mdpi.com Future research will likely focus on developing enzymatic or microbial processes for the direct conversion of GAA to N-carbamimidoylacetamide hydrochloride, potentially in a one-pot synthesis to improve efficiency and reduce waste. google.com The use of aqueous solvent systems and ambient reaction conditions in these biocatalytic processes would further enhance their green credentials.

Another avenue for green synthesis is the exploration of alternative starting materials and reaction pathways that minimize the use of hazardous substances. For example, processes that avoid the use of mercury salts, which have been used in related guanidinylation reactions, are highly desirable. mdpi.com The development of catalytic methods using earth-abundant and non-toxic metals or even organocatalysis could provide more sustainable synthetic routes.

| Synthetic Approach | Key Features | Potential Advantages | References |

| Biocatalysis | Use of whole-cell systems (e.g., Bacillus subtilis) or isolated enzymes. | Environmentally friendly, high selectivity, reduced waste, potential for one-pot synthesis. | mdpi.comgoogle.com |

| Green Chemical Synthesis | Avoidance of hazardous reagents (e.g., mercury salts), use of alternative solvents, and catalytic methods. | Increased safety, reduced environmental impact, potential for higher atom economy. | mdpi.com |

Development of Advanced Analytical Techniques for Complex Systems

As the applications of N-carbamimidoylacetamide hydrochloride expand, the need for advanced analytical techniques to detect and quantify it in complex biological and environmental matrices becomes paramount. Current methods for the analysis of related guanidino compounds often involve pre-column derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Future research will likely focus on developing more direct and sensitive analytical methods. The hyphenation of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures, offering high selectivity and sensitivity. nih.gov The development of specific LC-MS/MS methods for N-carbamimidoylacetamide hydrochloride would enable its accurate quantification in various samples, from biological fluids to environmental waters.

Furthermore, the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can provide detailed structural information and help to understand the interactions of N-carbamimidoylacetamide hydrochloride with other molecules in complex systems. nih.gov The development of novel sensor technologies, potentially based on electrochemical or optical principles, could also provide rapid and on-site detection capabilities.

| Analytical Technique | Principle | Application | References |

| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of fluorescent derivatives. | Quantification of guanidino compounds in biological samples. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC coupled with mass analysis for identification and quantification. | Highly sensitive and selective analysis in complex matrices. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. | Elucidation of molecular structure and interactions in solution. | nih.gov |

Frontiers in Computational Chemistry and Data-Driven Discoveries

Computational chemistry and data-driven approaches are poised to play a significant role in accelerating research on N-carbamimidoylacetamide hydrochloride. mdpi.com Density functional theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.org This can aid in the interpretation of experimental data and the design of new synthetic routes.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of N-carbamimidoylacetamide hydrochloride and its interactions with biological macromolecules, such as proteins and nucleic acids. researchgate.net This is particularly relevant for understanding its potential biological activities and for designing new molecules with enhanced properties. For instance, computational studies can be used to predict the binding affinity of N-carbamimidoylacetamide hydrochloride and its derivatives to specific protein targets.

The integration of computational screening with experimental validation can streamline the discovery of new applications for N-carbamimidoylacetamide hydrochloride. Large-scale virtual screening of compound libraries against various biological targets could identify potential new uses for this molecule, which can then be prioritized for experimental testing.

| Computational Method | Key Application | Potential Insights | References |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. | Understanding reaction mechanisms, predicting spectral data. | rsc.org |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. | Elucidating conformational preferences, studying binding to biological targets. | researchgate.net |

| Virtual Screening | Computational screening of large compound libraries against biological targets. | Identifying potential new applications and biological activities. | mdpi.com |

Exploration of Novel Applications in Nanoscience and Advanced Materials

The guanidinium (B1211019) group, a key feature of N-carbamimidoylacetamide hydrochloride, is known to impart unique properties when incorporated into nanomaterials. nih.gov This opens up exciting possibilities for the use of N-carbamimidoylacetamide hydrochloride in nanoscience and advanced materials.

One promising area is the development of antimicrobial materials. Guanidinium-functionalized polymers and nanoparticles have shown potent antimicrobial activity against a broad spectrum of bacteria. nih.govacs.org The positively charged guanidinium groups interact with the negatively charged bacterial cell membranes, leading to membrane disruption and cell death. nih.gov N-carbamimidoylacetamide hydrochloride could be used as a building block for the synthesis of such antimicrobial materials.

Another potential application is in the field of drug delivery. The cell-penetrating properties of guanidinium-rich molecules are well-documented. mit.edu By functionalizing nanoparticles or drug carriers with N-carbamimidoylacetamide hydrochloride, it may be possible to enhance their cellular uptake and improve the delivery of therapeutic agents to target cells. nih.gov

Furthermore, the ability of guanidinium compounds to bind to oxoanions could be exploited in the development of sensors and separation materials. mit.edu Materials functionalized with N-carbamimidoylacetamide hydrochloride could be designed to selectively capture and detect specific anions.

| Application Area | Underlying Principle | Potential Use | References |

| Antimicrobial Materials | Interaction of cationic guanidinium groups with anionic bacterial membranes. | Coatings for medical devices, antimicrobial textiles, water purification systems. | nih.govacs.org |

| Drug Delivery | Enhanced cellular uptake mediated by the guanidinium group. | Nanocarriers for targeted drug delivery to cancer cells or other diseased tissues. | nih.govmit.edu |

| Anion Sensing and Separation | Specific binding of the guanidinium group to oxoanions. | Sensors for environmental monitoring, materials for selective anion extraction. | mit.edu |

Synergistic Approaches Combining Synthesis, Characterization, and Computational Design

The future of research on N-carbamimidoylacetamide hydrochloride will likely be driven by synergistic approaches that integrate synthesis, characterization, and computational design. This iterative cycle of design, synthesis, and testing can accelerate the discovery and optimization of new applications for this versatile molecule.

For example, computational models could be used to design new derivatives of N-carbamimidoylacetamide hydrochloride with enhanced antimicrobial activity. These designed molecules could then be synthesized using green and sustainable methods. Advanced analytical techniques would be employed to characterize the synthesized compounds and to evaluate their antimicrobial efficacy. The experimental results would then be used to refine the computational models, leading to a new cycle of design and optimization.

A similar synergistic approach could be applied to the development of new materials for drug delivery or sensing applications. By combining the predictive power of computational chemistry with the practical capabilities of modern synthesis and characterization, researchers can unlock the full potential of N-carbamimidoylacetamide hydrochloride.

This integrated approach, which is already being applied in fields like drug discovery and materials science, will be crucial for advancing our understanding and utilization of N-carbamimidoylacetamide hydrochloride in the years to come. mdpi.commdpi.com

Q & A

Q. What are the foundational synthetic pathways for N-carbamimidoylacetamide hydrochloride, and how do reaction conditions impact yield?

The synthesis often involves condensation of acetamide derivatives with carbamimidoylating agents. Key parameters include solvent polarity (e.g., dimethylformamide for enhanced nucleophilicity), temperature control (0–5°C to suppress side reactions), and stoichiometric precision. Analogous protocols for benzyl formimidate hydrochloride highlight the necessity of anhydrous conditions to prevent hydrolysis . Stepwise reagent addition, as seen in carbodiimide-based syntheses, minimizes undesired byproducts .

Q. Which purification techniques are optimal for isolating N-carbamimidoylacetamide hydrochloride?

Recrystallization using ethanol-water mixtures or chromatography (silica gel, eluted with ethyl acetate/methanol) are standard. High-Performance Liquid Chromatography (HPLC) with a C18 column can resolve polar impurities, as demonstrated in purification strategies for hydrochlorides of structurally related compounds .

Q. How is N-carbamimidoylacetamide hydrochloride characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon backbone integrity. Infrared (IR) spectroscopy confirms functional groups (e.g., amidine C=N stretches near 1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. What safety protocols are critical when handling N-carbamimidoylacetamide hydrochloride?

Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact. Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels, as outlined in GHS-aligned safety guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of N-carbamimidoylacetamide hydrochloride synthesis?

Design of Experiments (DoE) approaches, such as factorial design, systematically evaluate temperature, solvent, and catalyst interactions. For example, optimizing equivalents of carbamimidoyl chloride in analogous syntheses increased yields by 20–30% while reducing reaction time . Kinetic studies (e.g., in situ monitoring via FT-IR) can identify rate-limiting steps .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from tautomerism or impurities. Solutions include:

- Hyphenated techniques : LC-MS correlates retention times with mass data to confirm purity.

- Computational validation : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison.

- X-ray crystallography : Resolves ambiguities in solid-state configurations, as applied to related hydrochlorides .

Q. How does pH affect the stability of N-carbamimidoylacetamide hydrochloride in aqueous solutions?

Stability studies at varying pH (2–12) and temperatures (4–40°C) using HPLC quantify degradation products (e.g., hydrolysis to acetamide). Buffered solutions (phosphate or citrate) at pH 5–7 show maximal stability, aligning with findings for structurally similar amidine hydrochlorides .

Q. What experimental frameworks are used to assess the compound’s pharmacokinetic properties?

- In vitro models : Caco-2 cell monolayers predict intestinal permeability.

- Plasma stability assays : Incubate with liver microsomes to evaluate metabolic half-life.

- Protein binding studies : Ultracentrifugation or equilibrium dialysis quantify albumin affinity. These methods are validated for hydrochlorides with analogous bioavailability profiles .

Q. How can researchers design robust protocols for reproducibility in multi-step syntheses?

- Critical control points : Document temperature, stirring rate, and reagent purity at each step.

- Batch-to-batch consistency : Statistical analysis (e.g., RSD ≤5% for yield/purity).

- Peer validation : Independent replication in ≥2 labs, as recommended for complex organic syntheses .

Q. What advanced analytical methods detect trace impurities in N-carbamimidoylacetamide hydrochloride?

Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS achieves ppm-level sensitivity. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers. These methods are benchmarked in impurity profiling of pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.